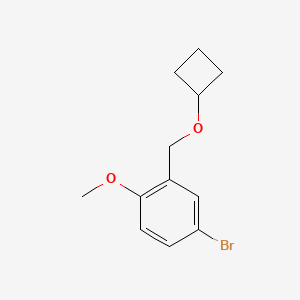
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Photosubstitution of Methoxyphenyl Phosphates
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene is used in studies exploring photosubstitution reactions. For instance, diethyl methoxyphenyl phosphate undergoes photosubstitution with nucleophiles, leading to the formation of halo-substituted methoxybenzenes. This process involves a singlet excited state and can be accelerated in acidic media. Further irradiation of halo-substituted methoxybenzene results in dehalogenation, producing methoxybenzene (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Synthesis of Liquid Crystals
In the field of liquid crystal synthesis, the compound serves as a building block. Grignard reagents derived from 1-bromo-4-methoxybenzene and similar compounds are used in reactions leading to the synthesis of chiral liquid crystals. The mesogenic properties of these compounds are influenced significantly by the substituents on the phenyl ring (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Halohydrin Formation
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene is employed as a catalyst in the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This process is regioselective, effective under neutral conditions, and compatible with sensitive functional groups (Niknam & Nasehi, 2002).
Synthesis of Heterocyclic Compounds
The compound is used in the electroreductive intramolecular cyclisation of various bromoethers, leading to the formation of substituted tetrahydrofurans. This radical cyclisation occurs under environmentally friendly conditions and involves cleavage of carbon-bromine bonds (Duñach, Esteves, Neves, & Medeiros, 2008).
Molecular Packing and Interactions
Research on anisole derivatives, including those with bromomethyl pendants, focuses on understanding molecular structures and packing behavior. The presence of Br atoms significantly influences the supramolecular patterns and interactions within these compounds, affecting their potential applications in material science and molecular engineering (Nestler, Schwarzer, & Gruber, 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-2-(cyclobutyloxymethyl)-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-14-12-6-5-10(13)7-9(12)8-15-11-3-2-4-11/h5-7,11H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBYGUVONHBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



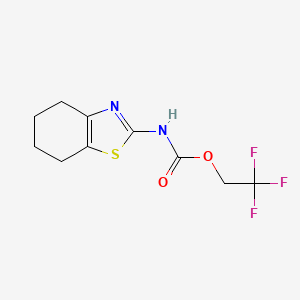
![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)


![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
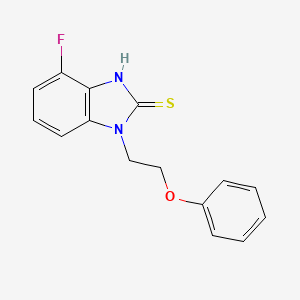
![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)
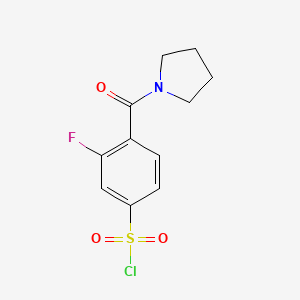
![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)
![[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid](/img/structure/B1444966.png)
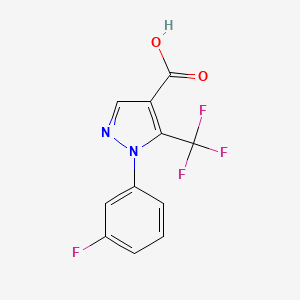

![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)
![3-fluoro-4-[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]aniline](/img/structure/B1444974.png)